4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol 4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14619814
InChI: InChI=1S/C14H21NO3/c1-17-12-7-10(8-13(18-2)14(12)16)9-15-11-5-3-4-6-11/h7-8,11,15-16H,3-6,9H2,1-2H3
SMILES:
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol

CAS No.:

Cat. No.: VC14619814

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol -

Specification

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name 4-[(cyclopentylamino)methyl]-2,6-dimethoxyphenol
Standard InChI InChI=1S/C14H21NO3/c1-17-12-7-10(8-13(18-2)14(12)16)9-15-11-5-3-4-6-11/h7-8,11,15-16H,3-6,9H2,1-2H3
Standard InChI Key WMBQKMNIEKRQKX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1O)OC)CNC2CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central 2,6-dimethoxyphenol core, where methoxy (-OCH₃) groups occupy the 2 and 6 positions of the benzene ring. At the 4 position, a methylene bridge (-CH₂-) connects a cyclopentylamine moiety, creating a secondary amine linkage. This configuration introduces both lipophilic (cyclopentyl, methoxy) and polar (phenolic -OH, amine) regions, influencing solubility and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₁NO₃
Molecular Weight251.32 g/mol
IUPAC Name4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol
Canonical SMILESCOC1=CC(=CC(=C1O)OC)CNC2CCCC2
PubChem CID3511489

The Canonical SMILES string (COC1=CC(=CC(=C1O)OC)CNC2CCCC2) encodes the spatial arrangement, highlighting the methoxy groups (COC), phenolic hydroxyl (C1O), and cyclopentylamine chain (CNC2CCCC2).

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via alkylation of 2,6-dimethoxyphenol with cyclopentylamine under basic conditions. This single-step reaction proceeds through nucleophilic substitution, where the amine attacks a methylene carbon adjacent to the phenolic ring.

Reaction Scheme:
2,6-Dimethoxyphenol+CyclopentylamineBase4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol\text{2,6-Dimethoxyphenol} + \text{Cyclopentylamine} \xrightarrow{\text{Base}} \text{4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol}

Key parameters include:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

  • Temperature: Moderate heating (60–80°C) to accelerate kinetics without side reactions.

  • Catalyst: Alkali bases (e.g., K₂CO₃) to deprotonate the phenolic -OH and activate the electrophilic site.

Yield Optimization Challenges

The reaction’s efficiency is hampered by:

  • Steric hindrance from the bulky cyclopentyl group, reducing nucleophilic accessibility.

  • Competitive oxidation of the phenol moiety under basic, oxidative conditions.
    Purification typically involves column chromatography or recrystallization from ethanol/water mixtures, with reported yields ≈40–55%.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability, metabolism, and toxicity in mammalian models.

  • Structure-Activity Relationships (SAR): Synthesize derivatives with varied alkyl/aryl groups to optimize potency.

  • Scalable Synthesis: Develop continuous-flow or catalytic methods to improve yield and reduce waste.

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